molecular formula C13H8ClNO2 B8527001 2-(4-Chlorophenyl)-6-hydroxybenzoxazole

2-(4-Chlorophenyl)-6-hydroxybenzoxazole

Cat. No.: B8527001
M. Wt: 245.66 g/mol
InChI Key: VPEGUJSIFSCTCN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-hydroxybenzoxazole is a high-purity chemical reagent designed for advanced medicinal chemistry and drug discovery research. This benzoxazole derivative is a compound of significant interest in the development of novel therapeutic agents, particularly due to its potential dual activity against microbial infections and cancer. Scientific literature indicates that the benzoxazole core is a privileged scaffold in medicinal chemistry, with related compounds demonstrating a capacity to inhibit key biological pathways. Specifically, research on structurally similar 2-(4-chlorophenyl) benzoxazole analogs has shown promising antitumor activities. These compounds can inhibit phosphorylation of protein kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β), which are critical signaling pathways for tumor survival and proliferation . Furthermore, such compounds have been found to be less toxic to normal fibroblast cells, making them attractive candidates for selective anticancer research . In the realm of antimicrobial research, chlorophenyl-containing heterocycles are frequently explored for their efficacy. Studies on related compounds have revealed specific antimicrobial activity against Gram-positive bacterial strains and the fungal pathogen Candida albicans . The presence of the 4-chlorophenyl group is a common feature in many bioactive molecules, enhancing their interaction with biological targets. This product is intended for laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant scientific literature for comprehensive data on handling, solubility, and storage conditions to ensure experimental integrity.

Properties

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazol-6-ol

InChI

InChI=1S/C13H8ClNO2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16)7-12(11)17-13/h1-7,16H

InChI Key

VPEGUJSIFSCTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)O)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that derivatives of benzoxazole compounds, including 2-(4-Chlorophenyl)-6-hydroxybenzoxazole, exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various substituted pyrano[2,3-c]pyrazole derivatives that include 4-chlorophenyl groups. These compounds were screened for their ability to inhibit kinases and showed promising activity against glioblastoma cell lines. Specifically, one compound displayed low micromolar activity against the AKT2 kinase, which is crucial in oncogenic signaling pathways in gliomas .

Antiviral Properties
Another area of interest is the antiviral potential of related chlorophenyl compounds. A study on N-(4-amino-2-chlorophenyl) derivatives revealed that certain analogues exhibited potent inhibitory effects against human adenovirus infections, suggesting a potential pathway for developing antiviral therapies . While the specific application of this compound in antiviral research is less documented, its structural similarities indicate potential for similar applications.

Agrochemical Applications

Pesticidal Activity
Compounds within the benzoxazole family have been explored for their pesticidal properties. Patents have documented the efficacy of benzoxazoles in controlling nematodes, insects, and fungi. The structure of this compound positions it as a candidate for similar applications due to its potential biological activity against pests .

Data Tables

The following table summarizes key findings related to the applications of this compound and its derivatives:

Application AreaCompound TypeActivity DescriptionReference
AnticancerPyrano[2,3-c]pyrazole derivativesInhibition of AKT2 kinase; anti-glioma activity
AntiviralN-(4-amino-2-chlorophenyl) analoguesPotent inhibitors of human adenovirus
PesticidalBenzoxazole derivativesNematicidal and fungicidal properties

Case Studies

Several case studies provide insights into the practical applications of compounds similar to this compound:

  • Case Study on Anticancer Compounds : A multicenter study evaluated various compounds' effectiveness against glioblastoma stem cells. The findings indicated that certain benzoxazole derivatives could inhibit neurosphere formation in patient-derived samples, showcasing their potential in cancer therapeutics .
  • Case Study on Antiviral Efficacy : A clinical evaluation assessed the efficacy of new antiviral agents derived from chlorophenyl structures against adenovirus infections in immunocompromised patients. The results demonstrated significant improvements over existing treatments, paving the way for further research into related compounds .

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Effects : The 4-chlorophenyl group consistently enhances bioactivity across diverse heterocycles, likely due to its balance of lipophilicity and moderate steric bulk.
  • Hydroxy vs. Methyl : The hydroxyl group in the target compound may improve aqueous solubility and target binding via hydrogen bonds compared to methyl-substituted analogs (e.g., benzimidazole in ).
  • Core Heterocycle Dictates Activity : While the 4-chlorophenyl group is a common pharmacophore, the core heterocycle (benzoxazole vs. imidazole, pyridine) determines mechanistic pathways—e.g., sirtuin inhibition (imidazole) vs. insecticidal activity (pyridine) .

Preparation Methods

Reaction Mechanism and Conditions

This method involves the condensation of 2-amino-5-hydroxyphenol (I ) with 4-chlorobenzaldehyde (II ) under acidic conditions. The reaction proceeds via Schiff base formation, followed by cyclization to form the benzoxazole core.

Steps :

  • Schiff Base Formation :

    • Reactants : 2-Amino-5-hydroxyphenol (1 eq.), 4-chlorobenzaldehyde (1.2 eq.)

    • Catalyst : Concentrated HCl or acetic acid

    • Solvent : Ethanol or toluene

    • Temperature : Reflux at 80–110°C for 4–6 hours.

  • Cyclization :

    • Oxidizing Agent : Air or mild oxidants (e.g., DDQ)

    • Yield : 70–85%.

Key Data :

ParameterValue
Reaction Time6–8 hours
Purity (HPLC)>95%
Isolated Yield78% (average)

Advantages :

  • Scalable for industrial production.

  • Minimal byproducts due to controlled cyclization.

Chlorination of 2-Phenyl-6-hydroxybenzoxazole

Direct Electrophilic Substitution

This two-step method introduces the 4-chlorophenyl group via Friedel-Crafts alkylation or electrophilic aromatic substitution.

Steps :

  • Synthesis of 2-Phenyl-6-hydroxybenzoxazole :

    • Reactants : 2-Aminophenol, benzoyl chloride

    • Conditions : K₂CO₃, DMF, 120°C, 3 hours.

  • Chlorination :

    • Chlorinating Agent : Sulfuryl chloride (SO₂Cl₂) or NCS

    • Solvent : Dichloromethane or ethyl acetate

    • Temperature : 0–25°C, 1–2 hours.

Key Data :

ParameterValue
Chlorination Yield65–72%
Purity90–94%

Limitations :

  • Requires strict temperature control to avoid over-chlorination.

Microwave-Assisted One-Pot Synthesis

Green Chemistry Approach

Microwave irradiation accelerates the condensation-cyclization sequence, reducing reaction time and improving efficiency.

Procedure :

  • Reactants : 2-Amino-5-hydroxyphenol, 4-chlorobenzaldehyde

  • Catalyst : p-Toluenesulfonic acid (PTSA)

  • Solvent : Solvent-free or PEG-400

  • Microwave Power : 300 W, 15–20 minutes.

Key Data :

ParameterValue
Reaction Time20 minutes
Yield88–92%
Energy ConsumptionReduced by 60% vs. conventional

Advantages :

  • Environmentally friendly with high atom economy.

Hydrolysis of 2-(4-Chlorophenyl)-6-methoxybenzoxazole

Demethylation Strategy

This method involves synthesizing the methoxy-protected intermediate, followed by acidic or basic hydrolysis.

Steps :

  • Methylation :

    • Reactants : 2-(4-Chlorophenyl)-6-hydroxybenzoxazole, methyl iodide

    • Base : K₂CO₃, acetone, reflux.

  • Hydrolysis :

    • Conditions : 6M HCl or BBr₃ in DCM

    • Temperature : 60–80°C, 2–4 hours.

Key Data :

ParameterValue
Hydrolysis Yield85–90%
Purity>98%

Applications :

  • Preferred for lab-scale synthesis due to ease of purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Cyclocondensation7895HighModerate
Chlorination7090MediumHigh (toxic reagents)
Microwave-Assisted9097MediumLow
Hydrolysis8598LowModerate

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : 3280 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, OH), 8.1–7.4 (m, 5H, Ar-H), 6.8 (d, 1H, benzoxazole-H).

  • LC-MS : m/z 229.66 [M+H]⁺ .

Q & A

Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-6-hydroxybenzoxazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves condensation of substituted benzaldehyde derivatives with hydroxylamine precursors. For example, analogous compounds like 2-(4'-cyanophenyl)-6-hydroxybenzoxazole (CPHB) are synthesized via refluxing substituted benzaldehyde intermediates with hydroxylamine in ethanol under acidic conditions (e.g., glacial acetic acid) . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
  • Reaction time : Extended reflux durations (18–24 hours) enhance conversion rates but require monitoring for side reactions .
  • Purification : Crystallization using water-ethanol mixtures yields pure products (65–75% yields) .

Q. How can spectroscopic techniques (FTIR, NMR) be employed to confirm the structure of this compound?

  • FTIR : Key peaks include O–H stretching (~3200 cm⁻¹ for hydroxy group), C=N/C–O vibrations (1600–1500 cm⁻¹ for benzoxazole ring), and C–Cl absorption (~750 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), with the hydroxy proton as a singlet (δ 9.5–10.5 ppm, exchangeable with D₂O) .
    • ¹³C NMR : Benzoxazole carbons resonate at δ 145–160 ppm, while the chlorophenyl group shows signals at δ 125–135 ppm .

Q. What are the fluorescence properties of this compound, and how do substituents affect its excitation/emission profiles?

The compound exhibits strong fluorescence in basic conditions, with excitation/emission maxima at 380/500 nm . Substituents like electron-withdrawing groups (e.g., –CN) redshift emission due to enhanced conjugation, while bulky groups reduce quantum yield by steric hindrance .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data across studies (e.g., excitation/emission discrepancies)?

Discrepancies may arise from:

  • Solvent polarity : Polar solvents stabilize excited states, altering emission wavelengths .
  • pH dependence : Protonation/deprotonation of the hydroxy group shifts fluorescence profiles (e.g., basic conditions enhance emission intensity) .
  • Instrument calibration : Standardize measurements using reference fluorophores (e.g., quinine sulfate) .

Q. What crystallographic strategies (e.g., SHELX software) are effective for resolving the crystal structure of this compound derivatives?

  • Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) is critical for accurate refinement .
  • SHELX refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For example, C–C bond lengths should average 1.39 Å with R factors < 0.05 .
  • Validation : Cross-check with PLATON or Mercury to detect twinning or disorder .

Q. How can Lewis acid catalysis be utilized to control stereochemistry during the synthesis of related chlorophenyl-benzoxazole derivatives?

Lewis acids (e.g., AlCl₃) promote isomerization of intermediates. For example, cis-to-trans isomerization of cyclohexyl intermediates is achieved via acid-catalyzed ring flipping, enabling selective crystallization of trans isomers . Key parameters:

  • Temperature : 60–80°C optimizes isomerization rates without decomposition.
  • Solvent : Non-polar solvents (e.g., toluene) favor trans isomer precipitation .

Q. What computational methods (e.g., DFT) predict the electronic properties of this compound for photophysical applications?

  • DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps. For this compound, the gap typically ranges 3.5–4.0 eV, correlating with observed fluorescence .
  • TD-DFT : Predict excitation energies and compare with experimental UV-Vis spectra to validate solvatochromic effects .

Q. How can functionalization (e.g., galactosylation) enhance the bioactivity or solubility of this compound?

  • Glycosylation : Attach galactose via hydroxy group using Koenigs-Knorr conditions (e.g., Ag₂CO₃ catalysis), improving water solubility and targeting carbohydrate-binding proteins .
  • Biological assays : Test cytotoxicity using MTT assays (e.g., IC₅₀ values against cancer cell lines) with appropriate controls (e.g., doxorubicin) .

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